Co-Renitec

Description

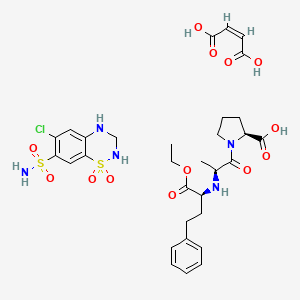

Structure

2D Structure

Properties

CAS No. |

151035-56-2 |

|---|---|

Molecular Formula |

C31H40ClN5O13S2 |

Molecular Weight |

790.3 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H28N2O5.C7H8ClN3O4S2.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2,10-11H,3H2,(H2,9,12,13);1-2H,(H,5,6)(H,7,8)/b;;2-1-/t14-,16-,17-;;/m0../s1 |

InChI Key |

OASLOVLCVJMPCI-IKNOHHBKSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Pharmacokinetics of Enalapril and Hydrochlorothiazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of the combination of enalapril (B1671234), an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (B1673439), a thiazide diuretic. This combination therapy is widely utilized in the management of hypertension, leveraging the complementary mechanisms of action of the two drugs to achieve enhanced blood pressure control. This document details the absorption, distribution, metabolism, and excretion of both active substances when administered concomitantly, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Executive Summary

Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat (B1671235), a potent ACE inhibitor. Hydrochlorothiazide is a diuretic that acts on the distal convoluted tubules of the kidneys to increase sodium and water excretion. The co-administration of enalapril and hydrochlorothiazide has been shown to have little to no significant impact on the bioavailability of either drug. The combination tablet is generally bioequivalent to the simultaneous administration of the individual tablets.[1][2] While some studies have reported a slight, statistically insignificant reduction in the peak concentration (Cmax) and area under the curve (AUC) of enalaprilat when administered with hydrochlorothiazide, this is not considered clinically significant.[3][4] The pharmacokinetic profiles of both drugs are well-established, with renal function being a key determinant of enalaprilat elimination.

Pharmacokinetic Profiles

The pharmacokinetic parameters of enalapril, its active metabolite enalaprilat, and hydrochlorothiazide are summarized below. The data presented is a synthesis of findings from various bioequivalence and pharmacokinetic studies.

Enalapril and Enalaprilat

Enalapril is readily absorbed after oral administration and is rapidly converted to enalaprilat. Peak serum concentrations of enalapril are typically observed within one hour, while peak concentrations of enalaprilat are reached in approximately three to four hours.[5]

Hydrochlorothiazide

Hydrochlorothiazide is also well-absorbed orally, with a half-life that can range from 5.6 to 14.8 hours. It is not significantly metabolized and is primarily excreted unchanged in the urine.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for enalapril, enalaprilat, and hydrochlorothiazide when administered as a combination therapy.

Table 1: Pharmacokinetic Parameters of Enalapril and Enalaprilat (Combination Therapy)

| Parameter | Enalapril | Enalaprilat |

| Tmax (h) | ~1.0 | ~3.0 - 4.0 |

| Cmax (ng/mL) | Varies with dose | Varies with dose |

| AUC (ng·h/mL) | Varies with dose | Varies with dose |

| Half-life (t½) | ~1.3 hours | ~11 hours (effective) |

Table 2: Pharmacokinetic Parameters of Hydrochlorothiazide (Combination Therapy)

| Parameter | Hydrochlorothiazide |

| Tmax (h) | ~2.0 |

| Cmax (ng/mL) | Varies with dose |

| AUC (ng·h/mL) | Varies with dose |

| Half-life (t½) | ~6 - 15 hours |

Pharmacokinetic Interactions

Clinical studies have consistently demonstrated a lack of significant pharmacokinetic interaction between enalapril and hydrochlorothiazide.[1][2] The co-administration does not substantially alter the absorption or overall exposure of either drug. However, one study in elderly hypertensive patients did observe a significant reduction in the renal clearance and a corresponding increase in the AUC of enalaprilat when administered with hydrochlorothiazide, suggesting a potential for higher concentrations of the active drug in this population.[6] This effect might be attributable to an initial reduction in the glomerular filtration rate (GFR) induced by hydrochlorothiazide or interference with the tubular secretion of enalaprilat.[6] Conversely, another study in hypertensive patients with varying degrees of renal function found that hydrochlorothiazide had no significant effect on the pharmacokinetics of enalaprilat.[7]

Experimental Protocols

The quantification of enalapril, enalaprilat, and hydrochlorothiazide in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Bioanalytical Method: LC-MS/MS for Simultaneous Quantification

This section details a representative LC-MS/MS method for the simultaneous determination of enalapril, enalaprilat, and hydrochlorothiazide in human plasma.

4.1.1 Sample Preparation

-

To 500 µL of human plasma, add an internal standard solution (e.g., a deuterated analog of one of the analytes).

-

Perform protein precipitation by adding 1 mL of acetonitrile (B52724).

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

4.1.2 Chromatographic Conditions

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm).

-

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

4.1.3 Mass Spectrometric Conditions

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM).

-

MRM Transitions:

-

Enalapril: m/z 377.2 → 234.2

-

Enalaprilat: m/z 349.2 → 206.2

-

Hydrochlorothiazide: m/z 298.0 → 207.0

-

Visualizations

Pharmacokinetic Pathway of Enalapril

The following diagram illustrates the conversion of the prodrug enalapril to its active metabolite enalaprilat.

References

- 1. drugs.com [drugs.com]

- 2. ENALAPRIL MALEATE ANDHYDROCHLOROTHIAZIDE TABLETS, USP [dailymed.nlm.nih.gov]

- 3. Pharmacokinetic comparison of a combination tablet of enalapril and hydrochlorothiazide with enalapril and hydrochlorothiazide tablets administered together and separately - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 6. The influence of hydrochlorothiazide on the pharmacokinetics of enalapril in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of hydrochlorothiazide on the pharmacokinetics of enalapril in hypertensive patients with varying renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Antihypertensive Effects of Enalapril and Hydrochlorothiazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The combination of enalapril (B1671234), an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (B1673439), a thiazide diuretic, represents a cornerstone in the management of hypertension. This fixed-dose combination leverages distinct yet complementary mechanisms of action to achieve superior blood pressure control compared to monotherapy with either agent. This technical guide provides an in-depth analysis of their synergistic interaction, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying physiological pathways.

Individual Mechanisms of Action

Enalapril: Inhibition of the Renin-Angiotensin-Aldosterone System

Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat (B1671235).[1][2] Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3][4]

The RAAS is a critical regulator of blood pressure and fluid balance. In this system, ACE catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] Angiotensin II exerts several effects that increase blood pressure, including:

-

Vasoconstriction: Directly constricts arterioles, increasing peripheral resistance.

-

Aldosterone (B195564) Secretion: Stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.[1][2]

-

Sympathetic Nervous System Activation: Enhances the release of norepinephrine.

By inhibiting ACE, enalaprilat decreases the production of angiotensin II.[1][3] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood volume and blood pressure.[2][5] The inhibition of ACE also prevents the breakdown of bradykinin, a vasodilator, which may further contribute to the blood pressure-lowering effect.[2]

Hydrochlorothiazide: Diuretic and Antihypertensive Action

Hydrochlorothiazide (HCTZ) is a thiazide diuretic that acts on the distal convoluted tubules of the kidney.[6][7] It inhibits the sodium-chloride (Na+/Cl-) cotransporter, preventing the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[7][8] This leads to increased excretion of sodium, chloride, and water (natriuresis and diuresis), which reduces extracellular fluid volume, plasma volume, and cardiac output, thereby lowering blood pressure.[8]

While the initial blood pressure reduction is due to this diuretic effect, the long-term antihypertensive effect is also attributed to a reduction in peripheral vascular resistance, although the exact mechanism for this vasodilation is not fully understood.[7][8]

The Synergistic Interaction

The combination of enalapril and hydrochlorothiazide produces a greater antihypertensive effect than either drug alone, an effect that is often additive.[5][9] This synergy arises from the counter-regulation of physiological pathways.

-

Counteracting RAAS Activation: Hydrochlorothiazide-induced diuresis and sodium depletion lead to a decrease in blood volume. This is sensed by the kidneys, which respond by increasing renin secretion, thereby activating the RAAS.[5] This reactive RAAS activation can partially offset the blood pressure-lowering effect of the diuretic by increasing angiotensin II and aldosterone levels. Enalapril directly counteracts this response by blocking the RAAS, thus potentiating the diuretic's effect.[5][10]

-

Mitigating Potassium Loss: A common side effect of hydrochlorothiazide is hypokalemia (low serum potassium) due to increased potassium excretion.[11][12] Enalapril, by reducing aldosterone secretion, tends to cause potassium retention.[5] When used in combination, enalapril mitigates the potassium-lowering effect of hydrochlorothiazide, leading to a more neutral effect on serum potassium levels.[5][12][13]

Quantitative Data on Clinical Efficacy

Clinical trials have consistently demonstrated the superior efficacy of the enalapril-hydrochlorothiazide combination. The data below summarizes findings from key studies comparing monotherapy to combination therapy in patients with essential hypertension.

| Study / Regimen | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Percentage of Patients Achieving BP Control (DBP ≤ 90 mmHg) |

| Papademetriou et al. (Moderate Hypertension) [14] | |||

| Enalapril (10 mg BID) | - | - | 7% |

| Hydrochlorothiazide (25 mg BID) | - | - | 15% |

| Combination (Enalapril 10 mg + HCTZ 25 mg BID) | - | - | 80% |

| Multicenter Study (Moderate to Severe Hypertension) [15] | |||

| Enalapril (20-40 mg QD) | - | - | - |

| Hydrochlorothiazide (12.5-25 mg QD) | - | - | - |

| Combination (Enalapril 20/HCTZ 12.5 to 40/25 mg QD) | Significantly Greater than Monotherapy | Significantly Greater than Monotherapy | 65.9% |

| GARANT Study Part II (BP ≥160/95 mmHg) [16] | |||

| Combination (Fixed Dose) - After 2 Weeks | ↓ to 142.4 mmHg (from baseline) | ↓ to 86.4 mmHg (from baseline) | - |

| Combination (Fixed Dose) - After 8 Weeks | ↓ to 134.5 mmHg (from baseline) | ↓ to 82.4 mmHg (from baseline) | 53% |

| MacLean et al. (Unresponsive to Enalapril Monotherapy) [17] | |||

| Combination (Enalapril 20 mg / HCTZ 12.5 mg) | - | - | 74% |

Note: Specific mean reduction values are not always reported in abstracts; instead, the significance of the difference or the percentage of responders is highlighted.

Experimental Protocols in Clinical Trials

The evaluation of antihypertensive agents follows rigorous clinical trial methodologies. A typical protocol for assessing the efficacy of enalapril and hydrochlorothiazide, as a combination or as monotherapies, is outlined below.

Study Design

A common design is a randomized, double-blind, parallel-group, or crossover study.[9][14][15]

-

Washout Period: Patients discontinue their previous antihypertensive medications and often undergo a single-blind placebo washout period of 2 to 4 weeks to establish a stable baseline blood pressure.[14][17][18]

-

Randomization: Eligible patients are randomly assigned to one of the treatment arms (e.g., enalapril monotherapy, hydrochlorothiazide monotherapy, or combination therapy).[14][15]

-

Treatment Phase: Patients receive the assigned treatment for a predefined period, typically ranging from 8 to 12 weeks.[15][17][18] Doses may be fixed or titrated to achieve a target blood pressure.[14]

-

Follow-up: Blood pressure and safety parameters are monitored at regular intervals throughout the study.

Patient Population

-

Inclusion Criteria: Adults with a diagnosis of essential hypertension, often with a specific range for baseline supine or seated diastolic blood pressure (e.g., 100-120 mmHg).[15]

-

Exclusion Criteria: Secondary hypertension, significant renal or hepatic disease, history of angioedema, pregnancy, or contraindications to either drug class.

Efficacy and Safety Assessments

-

Primary Endpoint: The primary measure of efficacy is typically the change from baseline in seated or supine diastolic and systolic blood pressure.[15][18]

-

Blood Pressure Measurement: Blood pressure is measured at the same time of day at each visit using a standardized technique with a mercury sphygmomanometer.[18] Measurements are often taken at trough (i.e., just before the next dose) to assess 24-hour control.

-

Safety Monitoring: Includes recording of adverse events, physical examinations, and laboratory tests (e.g., serum electrolytes, creatinine, uric acid).[15][17]

Conclusion

The combination of enalapril and hydrochlorothiazide provides a potent and rational approach to the treatment of hypertension. By simultaneously targeting two key regulatory systems—the Renin-Angiotensin-Aldosterone System and renal sodium handling—this therapy achieves superior blood pressure reduction with a favorable safety profile, particularly concerning electrolyte balance. The well-documented synergistic and additive effects, supported by extensive clinical data, solidify its role as a first-line option in hypertension management guidelines for patients who require more than one agent to achieve therapeutic goals.[19][20]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]

- 3. Enalapril - Wikipedia [en.wikipedia.org]

- 4. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]

- 7. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]

- 9. Treatment of hypertension with enalapril and hydrochlorothiazide or enalapril and atenolol: contrasts in hypotensive interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute antihypertensive synergism of angiotensin-converting enzyme inhibitors and diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. Enalapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Enalapril, hydrochlorothiazide, and combination therapy in patients with moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Comparative study of enalapril, hydrochlorothiazide and their combination in the treatment of essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fixed-dose combinations of enalapril and hydrochlorothiazide: effects on arterial hypertension treatment. GARANT Study, Part II | Shalnova | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]

- 17. Efficacy and tolerability of enalapril (20 mg)/hydrochlorothiazide (12.5 mg) combination therapy in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enalapril and enalapril-hydrochlorothiazide in the treatment of essential hypertension. The Enalapril-Hydrochlorothiazide in Essential Hypertension Canadian Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Managing Hypertension Using Combination Therapy | AAFP [aafp.org]

- 20. [Table, Combination therapy]. - Guideline for the pharmacological treatment of hypertension in adults - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Co-Renitec Components in Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of the active components of Co-Renitec, enalapril (B1671234) and hydrochlorothiazide (B1673439), within vascular smooth muscle cells. The information presented herein is intended to support research and development efforts in cardiovascular pharmacology.

Introduction

This compound is a combination antihypertensive medication containing enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a thiazide diuretic. While the primary mechanisms of action of these drugs are well-established in the context of the renin-angiotensin-aldosterone system (RAAS) and renal electrolyte transport, their direct effects on vascular smooth muscle cells contribute significantly to their therapeutic efficacy in managing hypertension. This document elucidates the specific molecular targets of enalaprilat (B1671235) (the active metabolite of enalapril) and hydrochlorothiazide in the vasculature.

Enalapril Component: Targeting the Renin-Angiotensin-Aldosterone System

Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[1] Enalaprilat is a potent and competitive inhibitor of angiotensin-converting enzyme (ACE), a key regulator of blood pressure.[2]

Molecular Target: Angiotensin-Converting Enzyme (ACE)

The primary molecular target of enalaprilat in vascular smooth muscle is the angiotensin-converting enzyme (ACE). ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, enalaprilat reduces the local production of angiotensin II in the vascular wall, leading to vasodilation and a decrease in blood pressure.[1][2]

Quantitative Data: Enalaprilat-ACE Interaction

The inhibitory potency of enalaprilat on ACE has been quantified through various in vitro studies. The following table summarizes key binding and inhibition parameters.

| Parameter | Value | Tissue/Enzyme Source | Reference(s) |

| IC50 | 1.1 ± 0.1 nM | Rat Plasma ACE | [3] |

| 1.3 ± 0.1 nM | Rat Lung ACE | [3] | |

| 1.4 ± 0.1 nM | Rat Heart ACE | [3] | |

| 1.6 ± 0.2 nM | Rat Renal Cortex ACE | [3] | |

| 1.5 ± 0.2 nM | Rat Renal Medulla ACE | [3] | |

| Ki | ~0.1 nM | Serum ACE | [2] |

| Kd | 0.646 nM | Not Specified | [2] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.

Signaling Pathway of Enalaprilat in Vascular Smooth Muscle

The mechanism of action of enalaprilat involves the interruption of the renin-angiotensin-aldosterone system (RAAS) at the level of the vascular smooth muscle.

Caption: Enalaprilat inhibits ACE, preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.

Hydrochlorothiazide Component: Dual Molecular Targets in Vascular Smooth Muscle

The vasodilatory effect of hydrochlorothiazide is independent of its renal diuretic action and is attributed to its direct effects on vascular smooth muscle cells through at least two distinct molecular targets.

Molecular Target 1: Carbonic Anhydrase

Hydrochlorothiazide is known to inhibit carbonic anhydrase.[4][5] In vascular smooth muscle, this inhibition leads to intracellular alkalinization (an increase in intracellular pH). This rise in pH is proposed to activate calcium-activated potassium channels, leading to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent vasorelaxation.[4][5]

Molecular Target 2: Large-Conductance Calcium-Activated Potassium (BK) Channels

More direct evidence points to hydrochlorothiazide's ability to activate large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells. This activation is dependent on the presence of the regulatory β1 subunit of the channel and requires intact cellular machinery, suggesting an indirect modulatory effect.

Quantitative Data: Hydrochlorothiazide-Target Interactions

The following table summarizes the available quantitative data for the interaction of hydrochlorothiazide with its molecular targets in or relevant to vascular smooth muscle.

| Parameter | Value | Target | Cell/Tissue Type | Reference(s) |

| EC50 | 28.4 µM | BK Channel Activation | HEK293T cells expressing BK α+β1 subunits | [6] |

| Ki | 2.6 µM | Carbonic Anhydrase II Inhibition | Not specified | [7] |

| pH Change | +0.21 ± 0.04 units | Intracellular pH | Guinea Pig Mesenteric Arteries | [4][5] |

EC50: Half-maximal effective concentration; Ki: Inhibition constant.

Signaling Pathways of Hydrochlorothiazide in Vascular Smooth Muscle

Hydrochlorothiazide induces vasorelaxation through two proposed pathways in vascular smooth muscle cells.

Pathway 1: Carbonic Anhydrase Inhibition

Caption: Hydrochlorothiazide inhibits carbonic anhydrase, leading to vasorelaxation.

Pathway 2: BK Channel Activation

Caption: Hydrochlorothiazide activates BK channels, resulting in vasorelaxation.

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol describes a method to determine the inhibitory activity of a compound against ACE using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL)

-

Enalaprilat (as a positive control)

-

0.1 M Sodium borate (B1201080) buffer (pH 8.3) containing 0.3 M NaCl

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Spectrophotometer capable of reading at 228 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE (e.g., 1 U/mL) in sodium borate buffer. Dilute to a working concentration of 100 mU/mL on the day of the experiment.

-

Prepare a 5 mM HHL solution in sodium borate buffer. Prepare fresh.

-

Prepare a series of dilutions of enalaprilat and the test compound in sodium borate buffer.

-

-

Assay:

-

In a microcentrifuge tube, combine 50 µL of the ACE working solution with 50 µL of the inhibitor solution (enalaprilat or test compound) or buffer (for control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of the 5 mM HHL solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

-

Extraction and Measurement:

-

Add 1.5 mL of ethyl acetate to each tube and vortex vigorously to extract the hippuric acid (HA) formed.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.

-

Reconstitute the dried HA in 1 mL of sodium borate buffer.

-

Measure the absorbance at 228 nm.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow for ACE Inhibition Assay

Caption: Workflow for the in vitro spectrophotometric ACE inhibition assay.

Whole-Cell Patch-Clamp Recording of BK Channels in Vascular Smooth Muscle Cells

This protocol outlines the whole-cell patch-clamp technique to measure the activity of BK channels in isolated vascular smooth muscle cells.

Materials:

-

Isolated vascular smooth muscle cells

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular (bath) solution: (in mM) 135 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 ATP-Mg; pH adjusted to 7.2 with KOH.

-

Hydrochlorothiazide

Procedure:

-

Cell Preparation: Isolate vascular smooth muscle cells from a suitable artery using enzymatic digestion and mechanical dispersion. Plate the cells on glass coverslips.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

-

Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit outward potassium currents.

-

-

Drug Application:

-

After obtaining a stable baseline recording, perfuse the bath with the extracellular solution containing hydrochlorothiazide at the desired concentration.

-

Record the currents in the presence of the drug.

-

-

Data Analysis:

-

Measure the amplitude of the outward currents at each voltage step before and after drug application.

-

Construct current-voltage (I-V) curves.

-

The increase in outward current in the presence of hydrochlorothiazide is indicative of BK channel activation. The EC50 can be determined by testing a range of concentrations.

-

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for whole-cell patch-clamp recording of BK channels.

Measurement of Intracellular pH (pHi) in Vascular Smooth Muscle

This protocol describes the use of the fluorescent pH indicator BCECF-AM to measure changes in intracellular pH in response to hydrochlorothiazide.

Materials:

-

Isolated vascular smooth muscle cells or arterial segments

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscopy system with dual-excitation wavelength capabilities (e.g., 490 nm and 440 nm) and an emission detector (e.g., 535 nm).

-

Nigericin (B1684572) and valinomycin (B1682140) for calibration

-

Hydrochlorothiazide

Procedure:

-

Cell Loading:

-

Fluorescence Measurement:

-

Mount the cells/tissue on the stage of the fluorescence microscope.

-

Excite the cells alternately at 490 nm and 440 nm and record the fluorescence emission at 535 nm.

-

Establish a stable baseline ratio of the fluorescence intensities (F490/F440).

-

-

Drug Application:

-

Perfuse the chamber with HBSS containing hydrochlorothiazide.

-

Continuously record the F490/F440 ratio. An increase in the ratio indicates an increase in intracellular pH (alkalinization).

-

-

Calibration:

-

At the end of each experiment, perform an in situ calibration by perfusing the cells with high-potassium calibration buffers of known pH values (e.g., ranging from 6.5 to 7.5) containing nigericin (a H+/K+ ionophore) and valinomycin (a K+ ionophore).[8]

-

Plot the F490/F440 ratio against the corresponding pH values to generate a calibration curve.

-

-

Data Analysis:

-

Convert the experimental fluorescence ratios to pHi values using the calibration curve.

-

Quantify the change in pHi induced by hydrochlorothiazide.

-

Experimental Workflow for Intracellular pH Measurement

Caption: Workflow for measuring intracellular pH using BCECF-AM.

Conclusion

The components of this compound, enalapril and hydrochlorothiazide, exert their antihypertensive effects through distinct and complementary mechanisms within vascular smooth muscle. Enalaprilat, the active metabolite of enalapril, is a high-affinity inhibitor of ACE, thereby reducing the vasoconstrictor effects of angiotensin II. Hydrochlorothiazide demonstrates a dual mechanism, inhibiting carbonic anhydrase and activating BK channels, both of which lead to vasorelaxation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for further investigation into the nuanced pharmacology of these widely used therapeutic agents.

References

- 1. Clinical pharmacology of enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enalapril pharmacokinetics and ACE inhibition, following single and chronic oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of carbonic anhydrase accounts for the direct vascular effects of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. flore.unifi.it [flore.unifi.it]

- 7. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Synergistic and Counterbalancing Effects of Hydrochlorothiazide and Enalapril on Electrolyte Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the diuretic effect of hydrochlorothiazide (B1673439) on electrolyte balance, with a particular focus on its interaction with the angiotensin-converting enzyme (ACE) inhibitor, enalapril (B1671234). This document summarizes quantitative data from clinical studies, details relevant experimental protocols, and visualizes the underlying physiological mechanisms and experimental workflows.

Introduction

Hydrochlorothiazide (HCTZ), a thiazide diuretic, and enalapril, an ACE inhibitor, are commonly co-prescribed for the management of hypertension.[1] While both agents effectively lower blood pressure, they exert distinct and often opposing effects on electrolyte balance. Understanding the nuances of this interaction is critical for optimizing therapeutic outcomes and minimizing adverse events. This guide delves into the core mechanisms of action of each drug and presents a detailed overview of their combined impact on key electrolytes.

Hydrochlorothiazide primarily acts on the distal convoluted tubule of the nephron to inhibit the sodium-chloride (Na+/Cl-) cotransporter, leading to increased urinary excretion of sodium and water.[2] This natriuretic effect is often accompanied by a significant loss of potassium (hypokalemia) and, to a lesser extent, magnesium, while calcium excretion is reduced.[3][4] Conversely, enalapril inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key stimulator of aldosterone (B195564) release.[5] The subsequent reduction in aldosterone levels leads to decreased sodium and water reabsorption and, importantly, a reduction in potassium excretion, which can result in an increase in serum potassium levels (hyperkalemia).[6]

The co-administration of these two agents offers a synergistic blood pressure-lowering effect while potentially mitigating the adverse electrolyte disturbances associated with each agent alone.[7] Enalapril's potassium-sparing effect can counteract the hypokalemia induced by hydrochlorothiazide, leading to a more stable electrolyte profile.[5]

Mechanisms of Action and Signaling Pathways

Hydrochlorothiazide: Inhibition of the Na+/Cl- Cotransporter

Hydrochlorothiazide exerts its diuretic and antihypertensive effects by binding to and inhibiting the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[2] This inhibition prevents the reabsorption of sodium and chloride from the tubular fluid back into the bloodstream, leading to increased urinary excretion of these ions and, consequently, water. The increased delivery of sodium to the collecting duct stimulates the exchange of sodium for potassium via the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK), resulting in potassium loss.

Enalapril: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat (B1671235).[5] Enalaprilat is a potent inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS).[5] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to angiotensin II.[5] This leads to several downstream effects:

-

Vasodilation: Reduced levels of angiotensin II, a powerful vasoconstrictor, lead to the relaxation of blood vessels and a decrease in total peripheral resistance.

-

Reduced Aldosterone Secretion: Angiotensin II is a primary stimulus for aldosterone release from the adrenal cortex. By lowering angiotensin II levels, enalapril decreases aldosterone secretion. Aldosterone promotes sodium and water retention and potassium excretion in the kidneys. Therefore, reduced aldosterone levels lead to increased sodium and water excretion and decreased potassium excretion.

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which contributes to the blood pressure-lowering effect of enalapril.

Quantitative Effects on Electrolyte Balance

The following tables summarize the quantitative changes in serum electrolytes observed in clinical trials investigating the effects of hydrochlorothiazide and enalapril, both as monotherapies and in combination.

Table 1: Change in Serum Potassium (mEq/L) from Baseline

| Treatment Group | N | Mean Change from Baseline | Reference |

| Enalapril (10-40 mg/day) | 49 | +0.2 (approx.) | [8] |

| Hydrochlorothiazide (12.5-25 mg/day) | 51 | -0.21 (p<0.05) | [9] |

| Enalapril (20 mg) + HCTZ (12.5 mg) | 42 | No significant change | [9] |

| Enalapril (20 mg) + HCTZ (25 mg) | 41 | -0.2 (p<0.05) | [9] |

| Enalapril + HCTZ | 46 | No significant change | [10] |

Note: Data compiled from multiple sources; direct comparison between studies should be made with caution due to variations in study design, patient populations, and dosages.

Table 2: Effects on Other Serum Electrolytes and Parameters

| Parameter | Hydrochlorothiazide Effect | Enalapril Effect | Combination Effect | Reference |

| Serum Sodium | Slight decrease | No significant change | Qualitatively similar to HCTZ alone | [11] |

| Serum Uric Acid | Increase | Decrease | Tended to increase | [6] |

| Plasma Renin Activity | Increased | Increased | Markedly increased | [10][11] |

| Plasma Aldosterone | Increased | Decreased | Additive effect of enalapril | [10] |

Experimental Protocols

This section outlines a representative experimental protocol for assessing the effects of hydrochlorothiazide and enalapril on electrolyte balance in a clinical trial setting, synthesized from methodologies reported in various studies.

Study Design

A randomized, double-blind, placebo-controlled, parallel-group study is a robust design for this type of investigation. Participants would be randomly assigned to one of four treatment arms:

-

Placebo

-

Enalapril monotherapy (e.g., 20 mg/day)

-

Hydrochlorothiazide monotherapy (e.g., 25 mg/day)

-

Enalapril (e.g., 20 mg/day) + Hydrochlorothiazide (e.g., 25 mg/day) combination therapy

The study duration would typically be 8-12 weeks to allow for the full effects of the medications on blood pressure and electrolyte homeostasis to be observed.

Subject Population

-

Inclusion Criteria: Adult male and female subjects (e.g., 18-65 years) with a diagnosis of essential hypertension (e.g., diastolic blood pressure 95-114 mmHg).

-

Exclusion Criteria: Secondary hypertension, significant renal or hepatic impairment, history of angioedema, pregnancy or lactation, and use of other antihypertensive medications that cannot be safely withdrawn.

Data Collection and Measurements

Blood and urine samples would be collected at baseline and at regular intervals throughout the study (e.g., weeks 4, 8, and 12).

-

Blood Samples: Venous blood samples should be collected in the morning after an overnight fast. Serum should be separated by centrifugation within one hour of collection.

-

Urine Samples: 24-hour urine collections are ideal for assessing total electrolyte excretion.

Laboratory Analysis

-

Serum and Urine Electrolytes (Sodium, Potassium, Chloride, Magnesium, Calcium): Ion-selective electrode (ISE) methodology is the standard for accurate and precise measurement.[12]

-

Plasma Renin Activity (PRA) and Aldosterone Concentration: Radioimmunoassay (RIA) or chemiluminescent immunoassay are common methods for these hormonal assessments.[8][9]

-

Serum Creatinine and Blood Urea Nitrogen (BUN): To monitor renal function.

Conclusion

The combination of hydrochlorothiazide and enalapril represents a rational and effective therapeutic strategy for the management of hypertension. While hydrochlorothiazide's diuretic action can lead to significant potassium depletion, the concurrent administration of enalapril effectively counteracts this effect through its inhibition of the renin-angiotensin-aldosterone system. This results in a more stable electrolyte profile, reducing the risk of hypokalemia-associated complications. The quantitative data from clinical trials, though variable, consistently support this counterbalancing interaction. For drug development professionals, these findings underscore the importance of considering the synergistic and antagonistic effects of combination therapies on physiological parameters beyond the primary therapeutic target. Further research focusing on the long-term effects of this combination on a wider range of electrolytes and in diverse patient populations will continue to refine our understanding and optimize the clinical application of this important therapeutic pairing.

References

- 1. Enalapril and hydrochlorothiazide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. jazmp.si [jazmp.si]

- 4. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]

- 5. An overview of the clinical pharmacology of enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. ccjm.org [ccjm.org]

- 10. A comparative pilot study of enalapril, a new converting enzyme inhibitor, and hydrochlorothiazide in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative antihypertensive effects of enalapril maleate and hydrochlorothiazide, alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wwwn.cdc.gov [wwwn.cdc.gov]

Co-Renitec's Impact on Cardiac Remodeling in Hypertensive Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Co-Renitec, a combination of enalapril (B1671234) and hydrochlorothiazide (B1673439), on cardiac remodeling in hypertensive rat models. The information presented herein is synthesized from studies on the individual components of this compound, providing a comprehensive overview for research and development purposes.

Executive Summary

Hypertension-induced cardiac remodeling is a key contributor to the progression of heart failure. This process involves structural and functional changes in the heart, including left ventricular hypertrophy (LVH), myocardial fibrosis, and altered cardiac function. This compound, a fixed-dose combination of an angiotensin-converting enzyme (ACE) inhibitor (enalapril) and a thiazide diuretic (hydrochlorothiazide), is a widely used antihypertensive therapy. This guide details the preclinical evidence of its constituent components' effects on reversing or attenuating cardiac remodeling in hypertensive rat models, providing valuable insights for researchers in cardiovascular drug development.

Mechanism of Action in Cardiac Remodeling

The therapeutic efficacy of this compound in mitigating cardiac remodeling stems from the complementary actions of its two components: enalapril and hydrochlorothiazide.

Enalapril , an ACE inhibitor, primarily functions by blocking the renin-angiotensin-aldosterone system (RAAS). This inhibition reduces the production of angiotensin II, a potent vasoconstrictor and a key mediator of cardiac hypertrophy and fibrosis.[1] By reducing angiotensin II levels, enalapril alleviates pressure overload on the heart, a primary driver of pathological remodeling.

Hydrochlorothiazide , a thiazide diuretic, contributes by reducing blood volume through increased sodium and water excretion.[1] Beyond its diuretic effect, studies suggest that hydrochlorothiazide may have direct cardiac effects, including the reduction of oxidative stress and inflammation, which are also implicated in the pathophysiology of cardiac remodeling.[2]

The combination of these two agents provides a multi-faceted approach to combatting cardiac remodeling by addressing both hemodynamic (pressure and volume overload) and non-hemodynamic (cellular and molecular) pathways.

Quantitative Data on Cardiac Remodeling Parameters

The following tables summarize quantitative data from studies investigating the effects of enalapril and hydrochlorothiazide on key markers of cardiac remodeling in hypertensive rat models. It is important to note that these data are from studies on the individual agents, and direct quantitative data for the combination therapy in a single rat model is limited.

Table 1: Effect of Enalapril on Cardiac Remodeling in Hypertensive Rats

| Parameter | Animal Model | Treatment Details | Results | Citation |

| Left Ventricular Weight | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day for 11 months | 18% decrease compared to untreated controls. | [3] |

| Myocardial Fibrosis | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day for 11 months | 59% reduction in the fraction of myocardium occupied by replacement fibrosis. | [3] |

| Systolic Blood Pressure | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day for 11 months | Decreased to 199 ± 3 mm Hg from 237 ± 3 mm Hg in controls. | [3] |

| Left Ventricular Mass Index | Ovariectomized SHR | Not specified | Significantly smaller in the enalapril-treated group compared to untreated ovariectomized SHRs. | [4] |

| Cardiomyocyte Cross-sectional Area | Ovariectomized SHR | Not specified | Smaller in the enalapril-treated group, similar to intact SHRs. | [4] |

Table 2: Effect of Hydrochlorothiazide on Cardiac Remodeling in Hypertensive Rats

| Parameter | Animal Model | Treatment Details | Results | Citation |

| Left Ventricular Hypertrophy | DOCA-salt hypertensive rats | Not specified | Significantly reduced. | [2] |

| Myocardial Fibrosis | DOCA-salt hypertensive rats | Not specified | Significantly reduced. | [2] |

| Blood Pressure | DOCA-salt hypertensive rats | Not specified | Significantly reduced. | [2] |

| Left Ventricular Mass | Salt-induced hypertensive normotensive rats | High-salt diet | Completely blocked the salt-induced increase in left ventricular mass. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline typical experimental protocols used in the study of cardiac remodeling in hypertensive rat models.

Animal Models

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension that develops progressive cardiac hypertrophy and fibrosis.[6][7] The Dahl Salt-Sensitive (DS) rat is another relevant model that develops hypertension and cardiac remodeling when fed a high-salt diet. For studying renovascular hypertension, the two-kidney, one-clip (2K1C) Goldblatt model is often employed.

Drug Administration

Enalapril and hydrochlorothiazide are typically administered orally. This can be achieved through:

-

Oral gavage: Allows for precise dosing.

-

Drinking water: A less stressful method for long-term studies. The drug concentration in the water is adjusted based on the animals' average daily water consumption and body weight.

Measurement of Cardiac Remodeling

Transthoracic echocardiography is a non-invasive method used to serially assess cardiac structure and function. Key parameters measured include:

-

Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)

-

Left ventricular posterior wall thickness (LVPW) and interventricular septal thickness (IVS)

-

Ejection fraction (EF) and fractional shortening (FS) to assess systolic function.

At the end of the study, hearts are excised, weighed, and processed for histological analysis.

-

Fixation: Hearts are typically arrested in diastole with potassium chloride and perfusion-fixed with formalin or paraformaldehyde.

-

Staining:

-

Quantification: Image analysis software (e.g., ImageJ) is used to quantify cardiomyocyte area and the percentage of fibrotic area.

Signaling Pathways and Visualizations

The beneficial effects of this compound's components on cardiac remodeling are mediated through the modulation of several key signaling pathways.

Enalapril and the Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril's primary mechanism is the inhibition of ACE, which is central to the RAAS pathway. This leads to a reduction in angiotensin II, a potent stimulator of pathological cardiac hypertrophy and fibrosis.

Caption: Enalapril's inhibition of ACE within the RAAS pathway.

Hydrochlorothiazide and Downstream Signaling

Hydrochlorothiazide has been shown to impact signaling pathways beyond its diuretic effect, including the Rho-kinase (ROCK) pathway and pathways related to oxidative stress.

Caption: Hydrochlorothiazide's inhibitory effects on pro-remodeling pathways.

Proposed Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on cardiac remodeling in a hypertensive rat model.

Caption: A typical experimental workflow for studying cardiac remodeling.

Conclusion

The individual components of this compound, enalapril and hydrochlorothiazide, have demonstrated significant efficacy in attenuating key features of cardiac remodeling in hypertensive rat models. Enalapril effectively reduces left ventricular hypertrophy and fibrosis by inhibiting the RAAS. Hydrochlorothiazide complements this by reducing volume overload and potentially exerting direct beneficial effects on the myocardium. While further studies on the fixed-dose combination are warranted to fully elucidate synergistic effects and optimal dosing for cardiac protection, the existing preclinical data strongly support the rationale for this compound's use in mitigating hypertension-induced cardiac remodeling. This guide provides a foundational resource for researchers aiming to further investigate the cardioprotective mechanisms of this combination therapy.

References

- 1. How Do ACEI-Diuretic Combos Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 2. Hydrochlorothiazide Reduces Cardiac Hypertrophy, Fibrosis and Rho-Kinase Activation in DOCA-Salt Induced Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enalapril prevents cardiac fibrosis and arrhythmias in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiac remodeling and myocardial dysfunction in obese spontaneously hypertensive rats | springermedizin.de [springermedizin.de]

- 5. Effects of enalapril and hydrochlorothiazide on the salt-induced cardiac and renal hypertrophy in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Smaller cardiac cell size and reduced extra-cellular collagen might be beneficial for hearts of Ames dwarf mice - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Anti-inflammatory Properties of Co-Renitec: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co-Renitec, a combination antihypertensive agent comprising the angiotensin-converting enzyme (ACE) inhibitor lisinopril (B193118) and the diuretic hydrochlorothiazide (B1673439), is primarily indicated for the management of hypertension. Emerging evidence suggests that beyond its hemodynamic effects, the lisinopril component of this compound possesses significant anti-inflammatory and antioxidant properties. This technical guide synthesizes initial findings on these effects, detailing the molecular mechanisms, summarizing quantitative data from preclinical and clinical studies, and providing insights into the experimental protocols utilized. The anti-inflammatory actions are predominantly attributed to lisinopril's role in the renin-angiotensin-aldosterone system (RAAS), specifically the inhibition of angiotensin II, a key pro-inflammatory mediator. This document aims to provide a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of lisinopril's anti-inflammatory capabilities.

Introduction

While this compound is a well-established therapeutic for hypertension, the pleiotropic effects of its constituents are a growing area of scientific inquiry. The focus of this whitepaper is the anti-inflammatory potential of this compound, driven by its lisinopril component. Chronic inflammation is a known contributor to the pathogenesis of cardiovascular diseases, and the ability of lisinopril to modulate inflammatory pathways presents a compelling area for further investigation. This guide will delve into the initial studies that have begun to elucidate these non-canonical effects.

The Role of Lisinopril in Modulating Inflammation

Lisinopril's primary mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE), which blocks the conversion of angiotensin I to angiotensin II.[1][2][3] Angiotensin II is a potent vasoconstrictor and also functions as a pro-inflammatory mediator.[4] By reducing angiotensin II levels, lisinopril helps to mitigate inflammatory responses.[5][6]

The anti-inflammatory effects of lisinopril are multifaceted and include:

-

Reduction of Pro-inflammatory Cytokines: Studies have shown that lisinopril can suppress the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-17 (IL-17).[7]

-

Inhibition of Signaling Pathways: Lisinopril has been demonstrated to inhibit the Janus kinase-2/signal transducer and activator of transcription-3 (JAK-2/STAT-3) pathway and downregulate the nuclear factor-kappa B (NF-κB) signaling pathway, both of which are crucial in the inflammatory cascade.[5][7]

-

Antioxidant Effects: Lisinopril has been shown to exert antioxidant effects by upregulating protective enzymes such as catalase and superoxide (B77818) dismutase 2 (SOD2), and by reducing lipid peroxidation.[6] This antioxidant activity is crucial as oxidative stress is closely linked to inflammation.

Quantitative Data on Anti-inflammatory Effects of Lisinopril

The following tables summarize the quantitative findings from key studies investigating the anti-inflammatory effects of lisinopril.

Table 1: Effect of Lisinopril on Inflammatory Markers in Hypertensive Patients

| Marker | Before Treatment (Mean ± SD) | After 3 Months of Lisinopril (10 mg/day) (Mean ± SD) | p-value | Reference |

| High-sensitivity C-reactive protein (hs-CRP) | High | Significantly Decreased | < 0.01 | [8][9] |

| Malondialdehyde (MDA) | High | Significantly Decreased | < 0.01 | [8][9] |

Table 2: Effect of Lisinopril on Paw Edema and Arthritic Index in a Rat Model of Arthritis

| Treatment Group | Mean Paw Edema | Mean Granuloma Weight | Reference |

| Control | Increased | Increased | [5] |

| Lisinopril (3.6 mg/kg) | Significantly Decreased | Significantly Decreased | [5] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the initial studies on lisinopril's anti-inflammatory properties.

Carrageenan-Induced Rat Paw Edema

This widely used animal model assesses the anti-inflammatory activity of a compound in vivo.

-

Animal Model: Albino rats are typically used.

-

Procedure:

-

A pre-treatment paw volume is measured using a plethysmometer.

-

The test group receives lisinopril orally, while the control group receives a vehicle. A standard anti-inflammatory drug group (e.g., indomethacin) is also included for comparison.

-

After a set time (e.g., 1 hour), a phlogistic agent (e.g., 0.1 ml of 1% carrageenan suspension) is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.

-

Paw volume is measured at various time intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Measurement of Inflammatory Markers in Human Subjects

Clinical studies investigating the effect of lisinopril on inflammatory markers often employ the following protocol:

-

Study Design: A longitudinal study with measurements taken at baseline and after a specified duration of treatment.

-

Subjects: Newly diagnosed hypertensive patients are recruited.

-

Procedure:

-

A baseline venous blood sample is collected before the initiation of lisinopril therapy.

-

Patients are treated with a standard oral dose of lisinopril (e.g., 10 mg/day) for a defined period (e.g., three months).

-

A follow-up blood sample is collected at the end of the treatment period.

-

-

Biochemical Analysis: Serum levels of inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and markers of oxidative stress like malondialdehyde (MDA) are measured using standard laboratory techniques (e.g., ELISA).

-

Statistical Analysis: Paired t-tests or other appropriate statistical methods are used to compare the pre- and post-treatment levels of the inflammatory markers.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

Caption: Lisinopril's mechanism of action in reducing inflammation.

Caption: Key inflammatory signaling pathways modulated by lisinopril.

Caption: Workflow for a clinical study on lisinopril's anti-inflammatory effects.

The Role of Hydrochlorothiazide

The anti-inflammatory properties of hydrochlorothiazide, the other component of this compound, are not as well-documented as those of lisinopril. While some diuretics may possess immunomodulatory effects, specific studies demonstrating a significant anti-inflammatory action for hydrochlorothiazide are limited.[10] One study noted that adding hydrochlorothiazide to another ACE inhibitor, captopril, did not enhance its effects, in contrast to the loop diuretic furosemide.[10] Therefore, the anti-inflammatory profile of this compound is primarily attributed to lisinopril.

Conclusion and Future Directions

Initial studies provide compelling evidence for the anti-inflammatory properties of lisinopril, the ACE inhibitor component of this compound. The mechanism is rooted in the inhibition of the pro-inflammatory mediator angiotensin II and the subsequent modulation of key inflammatory signaling pathways. The presented quantitative data and experimental protocols offer a foundational understanding for researchers and drug development professionals.

Future research should aim to:

-

Conduct larger, randomized controlled trials to further validate the anti-inflammatory effects of lisinopril in various patient populations.

-

Explore the clinical implications of these anti-inflammatory properties in conditions where inflammation plays a key pathogenic role, such as atherosclerosis and certain autoimmune diseases.

-

Investigate the potential synergistic or additive anti-inflammatory effects when lisinopril is combined with other agents.

This technical guide serves as a comprehensive starting point for delving into the anti-inflammatory potential of this compound, driven by its lisinopril component, and encourages further exploration in this promising area of research.

References

- 1. Lisinopril (Prinivil, Zestril, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. Lisinopril - Wikipedia [en.wikipedia.org]

- 3. goodrx.com [goodrx.com]

- 4. Reduction of C-reactive protein and the use of anti-hypertensives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potential Role of Lisinopril in Reducing Atherosclerotic Risk: Evidence of an Antioxidant Effect in Human Cardiomyocytes Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting inflammation and redox perturbations by lisinopril mitigates Freund's adjuvant-induced arthritis in rats: role of JAK-2/STAT-3/RANKL axis, MMPs, and VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. public.pensoft.net [public.pensoft.net]

- 9. researchgate.net [researchgate.net]

- 10. Immunomodulatory Potential of Diuretics - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Genetic Polymorphisms on Patient Response to Co-Renitec: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-Renitec, a combination antihypertensive medication containing enalapril (B1671234) maleate (B1232345) and hydrochlorothiazide (B1673439), is a widely prescribed treatment for hypertension. Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a thiazide diuretic, work synergistically to lower blood pressure through distinct yet complementary mechanisms.[1][2] Enalapril inhibits the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS), leading to vasodilation and reduced aldosterone (B195564) secretion.[3][4] Hydrochlorothiazide acts on the distal convoluted tubules of the kidney to inhibit the reabsorption of sodium and chloride, resulting in diuresis and a reduction in blood volume.[5]

Despite its efficacy, there is significant inter-individual variability in patient response to this compound in terms of both blood pressure reduction and the occurrence of adverse effects. A growing body of evidence suggests that genetic polymorphisms play a crucial role in this variability.[3] This technical guide provides a comprehensive overview of the key genetic variants known to affect patient response to the individual components of this compound, summarizes available quantitative data, details relevant experimental protocols, and presents key signaling pathways and experimental workflows through diagrams. While direct pharmacogenomic studies on the this compound combination are limited, this guide synthesizes the extensive research on its individual components to provide a foundational understanding for researchers and drug development professionals.

Core Signaling Pathways

The therapeutic effects of this compound are primarily mediated through its interaction with the Renin-Angiotensin-Aldosterone System (RAAS) and renal electrolyte handling.

The Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril's primary mechanism of action is the inhibition of ACE within the RAAS cascade. This complex hormonal system is a critical regulator of blood pressure and fluid balance.

Thiazide Diuretic Mechanism of Action

Hydrochlorothiazide exerts its diuretic and antihypertensive effects by targeting the sodium-chloride cotransporter in the distal convoluted tubule of the nephron.

Genetic Polymorphisms Affecting Enalapril Response

The individual response to enalapril is influenced by genetic variations in genes primarily involved in the RAAS pathway and nitric oxide signaling.

| Gene | Polymorphism | Effect on Enalapril Response | Population Studied | Reference |

| ACE | Insertion/Deletion (I/D) in Intron 16 | DD genotype associated with a greater blood pressure lowering response. | Malay males | [6] |

| NOS3 | -786T>C (rs2070744) | C allele carriers show a better response.[7] | Hypertensive patients | [7] |

| NOS3 | tagSNP rs3918188 | AA genotype associated with lower decreases in blood pressure. | Essential hypertension patients | [8] |

| BDKRB2 | -58C>T (rs1799722) | TT genotype associated with a poorer response.[9] | Hypertensive patients | [9] |

| PRKCA | rs16960228 G>A | GA+AA genotypes were more frequent in poor responders. | Hypertensive patients | [10] |

Genetic Polymorphisms Affecting Hydrochlorothiazide Response

The response to hydrochlorothiazide is modulated by polymorphisms in genes related to renal sodium handling and other blood pressure regulatory pathways.

| Gene | Polymorphism | Effect on Hydrochlorothiazide Response | Population Studied | Reference |

| ADD1 | Gly460Trp (rs4961) | Trp allele carriers show a better antihypertensive response.[11] | Hypertensive patients | [11] |

| ACE | Insertion/Deletion (I/D) | II genotype associated with a better response in some studies.[1][12] | Hypertensive patients | [1][12] |

| PRKCA | rs16960228 | A allele carriers show consistently greater blood pressure responses.[4] | European Americans | [4] |

| NEDD4L | rs4149601 G>A | G-allele carriers had greater SBP and DBP reduction in some populations.[2] | White patients | [13] |

| NEDD4L | rs4149601 G>A | A allele carriers showed greater blood pressure reduction in another study. | Hypertensive patients | [14] |

Gene-Gene Interactions and Response to Combination Therapy

While studies directly investigating the pharmacogenomics of this compound are scarce, some research has explored the interaction of genetic variants in response to its components, particularly hydrochlorothiazide.

A meta-analysis of four studies on hydrochlorothiazide response found a significant association with both the ACE I/D and ADD1 Gly460Trp polymorphisms.[1] The analysis of the combination of these two genotypes suggests an additive effect, with patients carrying at least one I allele of ACE and one 460Trp allele of alpha-adducin showing the largest mean blood pressure decrease.[1][12]

Another study on enalapril response highlighted the importance of gene-gene interactions between polymorphisms in PRKCA, NOS3, and BDKRB2.[10] The GG genotype for the PRKCA rs16960228 polymorphism was associated with either poor or good response depending on the genotypes for polymorphisms in NOS3 (rs2070744) and BDKRB2 (rs1799722).[10]

These findings underscore the complexity of predicting antihypertensive drug response and suggest that a polygenic approach, considering multiple variants and their interactions, will be necessary for personalized therapy.

Experimental Protocols

The identification of genetic polymorphisms influencing drug response relies on robust experimental methodologies. Below are generalized protocols for key experiments cited in the literature.

DNA Extraction and Genotyping

A common workflow for a pharmacogenomic study involves participant recruitment, data collection, DNA extraction, and genotyping.

1. DNA Extraction: Genomic DNA is typically extracted from peripheral blood leukocytes using standard methods, such as salting-out, or commercially available DNA extraction kits (e.g., Qiagen). The quality and quantity of the extracted DNA are assessed using spectrophotometry and agarose (B213101) gel electrophoresis.

2. Genotyping of ACE I/D Polymorphism (rs4646994): The ACE I/D polymorphism is often genotyped using a polymerase chain reaction (PCR)-based method.[15]

-

Primers: A pair of primers flanking the polymorphic region in intron 16 of the ACE gene is used.

-

PCR Amplification: The PCR reaction is performed with the extracted DNA, primers, Taq polymerase, dNTPs, and PCR buffer. The cycling conditions typically involve an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[15]

-

Gel Electrophoresis: The PCR products are separated by electrophoresis on a 1.5-2% agarose gel stained with ethidium (B1194527) bromide. The I allele results in a larger PCR product (e.g., 490 bp) than the D allele (e.g., 190 bp). Heterozygotes (ID) will show both bands.[15]

3. Genotyping of Single Nucleotide Polymorphisms (SNPs): Various methods can be employed for SNP genotyping, including:

-

PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): This method involves PCR amplification of the region containing the SNP, followed by digestion with a specific restriction enzyme that recognizes and cuts only one of the alleles. The resulting fragments are then separated by gel electrophoresis to determine the genotype.

-

TaqMan Allele Discrimination Assay: This is a real-time PCR-based method that uses allele-specific fluorescent probes. During PCR, the probe corresponding to the present allele is cleaved, releasing a fluorescent signal that is detected in real-time.

-

Genome-Wide Association Studies (GWAS): For discovery-based approaches, high-throughput genotyping arrays (e.g., from Illumina or Affymetrix) are used to genotype hundreds of thousands to millions of SNPs across the genome.[16]

Conclusion and Future Directions

The pharmacogenomics of antihypertensive therapy is a rapidly evolving field with the potential to move beyond a "one-size-fits-all" approach towards personalized medicine. While research has identified several key genetic polymorphisms that influence the response to enalapril and hydrochlorothiazide individually, there is a clear need for more studies focused on their combined use in medications like this compound.

Future research should prioritize:

-

Large-scale clinical trials specifically designed to investigate the pharmacogenomics of enalapril-hydrochlorothiazide combination therapy in diverse populations.

-

Investigation of gene-gene and gene-environment interactions to build more comprehensive predictive models of drug response.

-

Functional studies to elucidate the precise molecular mechanisms by which these genetic variants alter drug efficacy and safety.

By integrating genomic data into clinical practice, healthcare providers may one day be able to select the most effective and safest antihypertensive regimen for each patient, ultimately improving blood pressure control and reducing the burden of cardiovascular disease. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals working towards this goal.

References

- 1. Effects of ACE and ADD1 gene polymorphisms on blood pressure response to hydrochlorothiazide: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Association of variants in NEDD4L with blood pressure response and adverse cardiovascular outcomes in hypertensive patients treated with thiazide diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Genomic Association Analysis of Common Variants Influencing Antihypertensive Response to Hydrochlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Association of variants in NEDD4L with blood pressure response and adverse cardiovascular outcomes in hypertensive patients treated with thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. dovepress.com [dovepress.com]

- 8. Pharmacogenomics of diuretic drugs: data on rare monogenic disorders and on polymorphisms and requirements for further research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ctcusp.org [ctcusp.org]

- 10. Gene-Gene Interactions Among PRKCA, NOS3 and BDKRB2 Polymorphisms Affect the Antihypertensive Effects of Enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. ClinPGx [clinpgx.org]

- 14. researchgate.net [researchgate.net]

- 15. ACE gene polymorphism and susceptibility to hypertension in a Jordanian adult population - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacogenomics of Antihypertensive drugs: Rationale and Design of the Pharmacogenomic Evaluation of Antihypertensive Responses (PEAR) Study - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Synergies: A Technical Examination of Enalapril and Hydrochlorothiazide Co-administration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro studies concerning the combined effects of enalapril (B1671234), an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (B1673439), a thiazide diuretic. While the clinical synergy of this combination in managing hypertension is well-documented, this paper focuses on the available in-vitro data to elucidate the cellular and molecular interactions that may underlie their combined therapeutic efficacy.

Introduction: The Rationale for Combination Therapy

Enalapril and hydrochlorothiazide are mainstays in the treatment of hypertension, often used in combination to achieve greater blood pressure control than with either agent alone.[1][2] Enalapril, a prodrug, is hydrolyzed in the body to its active form, enalaprilat (B1671235), which potently inhibits the angiotensin-converting enzyme (ACE).[3][4] This inhibition prevents the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone (B195564) secretion.[3][4] Hydrochlorothiazide acts on the distal convoluted tubules of the kidneys to inhibit the sodium-chloride symporter, resulting in increased excretion of sodium and water, which reduces blood volume.[5] The combination of these two mechanisms—vasodilation and volume reduction—provides a multi-faceted approach to lowering blood pressure.[3][4]

Individual In-Vitro Mechanisms of Action

A comprehensive understanding of the combined effects begins with a clear picture of how each drug functions at a cellular level.

Enalapril: Inhibition of Angiotensin-Converting Enzyme

The primary in-vitro effect of enalaprilat is the inhibition of ACE. This can be quantified using various enzymatic assays.

Experimental Protocol: In-Vitro ACE Inhibition Assay

A common method to determine ACE inhibitory activity involves the use of a synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL).

-

Principle: ACE cleaves HHL to release hippuric acid. The amount of hippuric acid produced is inversely proportional to the ACE inhibitory activity of the test compound (e.g., enalaprilat).

-

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung or recombinant human ACE)

-

Hippuryl-Histidyl-Leucine (HHL) substrate

-

Enalaprilat (as a positive control)

-

Assay buffer (e.g., Tris-HCl buffer with NaCl)

-

Stopping reagent (e.g., HCl)

-

Extraction solvent (e.g., ethyl acetate)

-

Spectrophotometer or HPLC system for quantification.

-

-

Procedure:

-

Prepare a solution of ACE in the assay buffer.

-

In separate reaction tubes, add the ACE solution and different concentrations of enalaprilat or the test compound.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the HHL substrate.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction by adding the stopping reagent.

-

Extract the hippuric acid using the extraction solvent.

-

Quantify the amount of hippuric acid, typically by measuring absorbance at a specific wavelength (e.g., 228 nm) or by using HPLC.

-

-

Data Analysis: The percentage of ACE inhibition is calculated by comparing the amount of hippuric acid produced in the presence of the inhibitor to that in a control reaction without the inhibitor. This allows for the determination of the half-maximal inhibitory concentration (IC50) of the compound.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the point of intervention for enalapril within the RAAS pathway.

Hydrochlorothiazide: Inhibition of the Na+/Cl- Cotransporter

Hydrochlorothiazide's mechanism of action is primarily localized to the renal tubules.

Experimental Protocol: In-Vitro Na+/Cl- Cotransporter Inhibition Assay

Assessing the inhibitory effect of hydrochlorothiazide on the sodium-chloride symporter (NCC) can be performed using renal epithelial cell lines that express this transporter.

-

Principle: The activity of the NCC is measured by quantifying the uptake of radioactive or fluorescently labeled sodium or chloride ions into the cells. Inhibition of this uptake by hydrochlorothiazide is then determined.

-

Materials:

-

Renal epithelial cell line (e.g., MDCK cells) expressing the NCC.

-

Cell culture medium and reagents.

-

Hydrochlorothiazide.

-

Radioactive isotopes (e.g., 22Na+, 36Cl-) or ion-sensitive fluorescent dyes.

-

Scintillation counter or fluorescence plate reader.

-

-

Procedure:

-

Culture the renal epithelial cells to confluence in multi-well plates.

-

Pre-incubate the cells with varying concentrations of hydrochlorothiazide.

-

Introduce the radioactive isotopes or fluorescent dye into the cell culture medium.

-

Allow a specific time for ion uptake.

-

Wash the cells thoroughly to remove extracellular isotopes or dye.

-